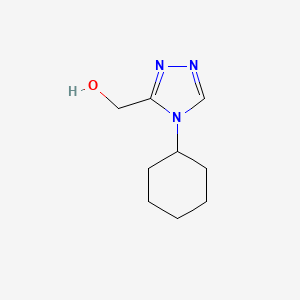

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with formic acid and hydrazine hydrate to form the triazole ring. The resulting intermediate is then subjected to reduction and subsequent functionalization to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Cyclohexyl-4H-1,2,4-triazol-3-yl ketone or aldehyde.

Reduction: Dihydro derivatives of the triazole ring.

Substitution: Various substituted triazole derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Biological Activities

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

- Antifungal Properties : Similar to other triazole derivatives, this compound demonstrates antifungal activity, potentially making it useful in treating fungal infections.

- Anticancer Potential : Research has highlighted the cytotoxic effects of this compound on cancer cell lines, suggesting its role as a lead compound in anticancer drug development.

Pharmaceutical Applications

The diverse biological activities of this compound position it as a promising candidate for several pharmaceutical applications:

Antibiotics

The compound's antibacterial properties suggest its potential as an antibiotic agent. Molecular docking studies have shown high binding affinities to bacterial enzyme targets, indicating robust interactions that could lead to effective antibiotic therapies.

Antifungal Agents

Given its antifungal activity, this compound could be developed into antifungal medications that are less toxic than traditional treatments.

Cancer Therapeutics

The cytotoxic effects observed in various cancer cell lines indicate that this compound may be further explored for its potential as an anticancer drug. Its mechanism of action could involve the inhibition of specific pathways critical for cancer cell survival.

Case Studies

Several case studies have documented the efficacy of this compound:

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity against Staphylococcus aureus and E. coli, demonstrating significant inhibition at low concentrations. Molecular docking results indicated favorable interactions with bacterial enzymes.

Case Study 2: Anticancer Activity

In vitro tests on various cancer cell lines showed that this compound induced apoptosis at concentrations that did not affect normal cells significantly.

Wirkmechanismus

The mechanism of action of (4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The cyclohexyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide

- 4-Cyclohexyl-4H-1,2,4-triazol-3-yl methanamine

- 4-Cyclohexyl-4H-1,2,4-triazol-3-yl sulfide

Uniqueness

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methanol is a member of the 1,2,4-triazole class, known for its diverse biological activities, including antifungal, antibacterial, and potential anticancer properties. This compound exhibits significant promise in pharmaceutical applications due to its unique structural features and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C9H15N3O, characterized by a cyclohexyl group attached to a triazole ring with a hydroxymethyl substituent. This structure enhances its lipophilicity and potential interactions with biological membranes and proteins.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Inhibition of the Shikimate Pathway : The compound targets enzymes such as dehydroquinase and shikimate kinase, crucial for the biosynthesis of aromatic amino acids. By inhibiting these enzymes, it disrupts the production of essential metabolites necessary for bacterial growth.

- Enzyme Interactions : It has been shown to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

- Antifungal Activity : Studies have demonstrated its efficacy against various fungal strains, including Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents .

- Antibacterial Activity : The compound shows activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Case Studies

- Antifungal Efficacy : A study evaluating derivatives of 1,2,4-triazoles found that compounds similar to this compound displayed MIC values as low as 0.25 μg/mL against fluconazole-resistant strains of Candida albicans .

- Antibacterial Assessment : In vitro tests revealed that derivatives exhibited broad-spectrum antibacterial activity with significant potency against E. coli. The docking studies indicated strong binding affinities with bacterial enzymes, suggesting effective inhibition mechanisms .

Synthesis Methods

Various synthetic routes have been developed for producing this compound:

- Direct Synthesis from Hydrazones : Using primary amines and hydrazones under specific conditions yields the desired triazole structure .

- Functionalization Techniques : Employing methods such as C-H functionalization and oxidative aromatization has been effective in synthesizing this compound .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds in the triazole class, the following table summarizes key features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (4-propyl-4H-1,2,4-triazol-3-yl)methanol | Propyl group instead of cyclohexyl | Different pharmacokinetics |

| (5-(4-chlorophenyl)-4H-triazol) | Phenyl substitution | Potential anti-cancer properties |

| (4-methylthio-5-(cyclohexyl)-triazol) | Methylthio substitution | Enhanced antimicrobial activity |

This comparison highlights how the cyclohexyl substituent and hydroxymethyl group contribute to the distinctive biological profile of this compound.

Eigenschaften

IUPAC Name |

(4-cyclohexyl-1,2,4-triazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c13-6-9-11-10-7-12(9)8-4-2-1-3-5-8/h7-8,13H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCFJNPSGZAISI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NN=C2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.